![molecular formula C12H17N3O3 B1303311 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol CAS No. 5521-38-0](/img/structure/B1303311.png)
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Overview
Description
“2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular weight of 251.29 . It is a key intermediate in the synthesis of triazole medicines, such as itraconazole, which are used in curing deep department fungal infections .
Synthesis Analysis
The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The InChI code for the compound is1S/C12H17N3O3/c16-10-9-13-5-7-14 (8-6-13)11-1-3-12 (4-2-11)15 (17)18/h1-4,16H,5-10H2
. The structure was solved using SHELXT-2014 and refined by least square procedures using SHELXL-2016 . Chemical Reactions Analysis
Electrochemically generated p-quinone imine participates in a Michael addition reaction with 2-SH-benzazoles leading to the disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and should be stored in a refrigerator . It has a molecular weight of 251.29 g/mol .Scientific Research Applications
Medicine: Antifungal Agent Synthesis
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is utilized as an intermediate in the synthesis of triazole medications, such as itraconazole . These medications are crucial in treating systemic fungal infections, showcasing the compound’s significance in developing potent antifungal therapies.
Pharmacology: Receptor Ligand Research
This compound has been identified as a precursor in the synthesis of high-affinity ligands for dopamine receptors . Such research is fundamental in developing new drugs for neurological disorders.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-10-9-13-5-7-14(8-6-13)11-1-3-12(4-2-11)15(17)18/h1-4,16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNPWSRYQDRSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377210 | |
Record name | 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5521-38-0 | |
Record name | 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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